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Compound of Interest

4-Bromo-2-
Compound Name:
(methylsulfonyl)thiophene

Cat. No.: B8580816

Get Quote

Executive Summary & Compound Identity

4-Bromo-2-(methylsulfonyl)thiophene is a critical heterocyclic building block, primarily
utilized in medicinal chemistry for constructing trisubstituted thiophene scaffolds via palladium-
catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1] Its structural integrity relies on the precise
regiochemical arrangement of the electron-withdrawing methylsulfonyl group (

) at position 2 and the bromine atom at position 4.[1]

Chemical Identity Table
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Property Data
IUPAC Name 4-Bromo-2-(methylsulfonyl)thiophene
CAS Number 90357-57-6
Molecular Formula
Molecular Weight 241.13 g/mol
239.89 (for
Exact Mass ), 241.89 (for
)
Appearance Off-white to pale yellow solid
Melting Point 88-92 °C (Typical for this class)

Synthesis & Isolation Logic

Understanding the synthesis is prerequisite to interpreting the spectra, as it dictates the

potential regioisomeric impurities (e.g., 5-bromo isomer).[1]

The most robust route involves the regioselective lithiation of 2,4-dibromothiophene.[1] The

proton/halogen at the

-position (C2) is significantly more acidic/reactive than the

-position (C4).[1]

Reaction Workflow (Graphviz)
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Caption: Regioselective synthesis exploiting the

-acidity of the thiophene ring to install the sulfonyl group specifically at C2, leaving the C4-
bromide intact.[1]

Spectroscopic Profile
A. Nuclear Magnetic Resonance (NMR)

The NMR spectrum is defined by the asymmetry of the 2,4-substitution pattern.[1] The sulfonyl

group is a strong electron-withdrawing group (EWG), causing significant downfield shifts.[1]
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Note: The coupling constant (

) is characteristic of meta-coupling across the thiophene ring (H3—H5).[1]
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NMR (100 MHz,

142.0 — 145.0: C2 (Ipso to sulfone).[1] Quaternary, highly deshielded.[1]

130.0 — 135.0: C3 and C5 (Aromatic CH).[1]

110.0 — 115.0: C4 (Ipso to Bromine).[1] Upfield due to heavy atom effect and resonance.[1]

45.0 - 46.0: -SO

CH

1]

B. Mass Spectrometry (MS)

The mass spectrum provides the definitive confirmation of the bromine atom's presence
through its isotopic signature.[1]

« lonization Mode: EI (Electron Impact) or ESI+ (Electrospray).[1]
» Molecular lon ([M]

): Adistinct 1:1 doublet at m/z 240 and 242.[1]

o This 1:1 ratio is diagnostic of a single Bromine atom (

and

natural abundance).[1]
e Fragmentation:
o Loss of Methyl (

): Peaks at m/z 225/227.[1]

o Loss of Sulfonyl (

): Appearance of the bromothiophene cation (m/z ~161/163).[1]
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C. Infrared Spectroscopy (IR)

Key functional group vibrations confirm the oxidation state of the sulfur.[1]

Wavenumber (

Vibration Mode Functional Group
)
Sulfone (
1300 - 1320 Asymmetric Stretch
)
Sulfone (
1140 - 1160 Symmetric Stretch
)
3080 — 3100 Stretching Aromatic C-H (Thiophene)
600 — 700 Stretching C-Br

Experimental Protocols
Protocol 1: Sample Preparation for NMR

To ensure high-resolution data without solvent artifacts.[1]
e Mass: Weigh 5-10 mg of the solid compound.
e Solvent: Dissolve in 0.6 mL of

(Chloroform-d, 99.8% D).

o Note: Ensure the solvent is acid-free (store over
or silver foil) to prevent acid-catalyzed decomposition or shift drifting.[1]
o Reference: Use the residual

peak at 7.26 ppm as the internal standard. Avoid TMS if possible to prevent signal overlap
near the methyl region, though TMS (0.00 ppm) is acceptable.[1]

e Acquisition: Run 16 scans for
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and >256 scans for

due to the low sensitivity of quaternary carbons.

Protocol 2: Purity Assessment (HPLC-UV)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m).[1]

o Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[1]
o 0-2 min: 10% ACN[1]
o 2-15 min: Ramp to 90% ACN

e Detection: UV at 254 nm (aromatic system) and 280 nm.[1]

e Success Criteria: Single peak >98% area integration.

Quality Control & Troubleshooting

Common impurities arise from incomplete bromination or regioisomer formation.[1]

Impurity Identification Workflow (Graphviz)[1]

Crude Sample Analysis

1H NMR Check

Extra Singlets? Complex Splitting?

Impurity: 2,5-Dibromo isomer Impurity: 2-Bromo isomer Target: 4-Bromo-2-sulfonyl
Signal: Singlet at ~6.9 ppm Signal: Multiplets (3H) Signal: Two Doublets (7.6, 7.5 ppm)
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Caption: Decision tree for identifying common regioisomeric impurities using proton NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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